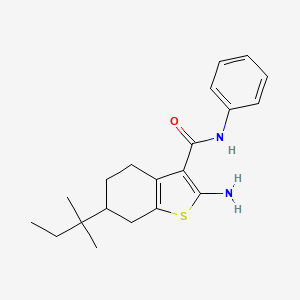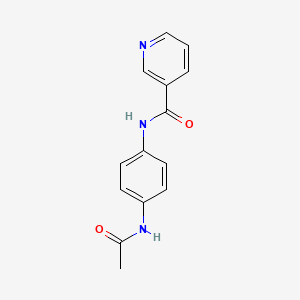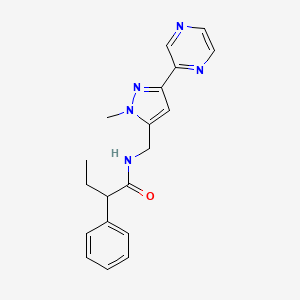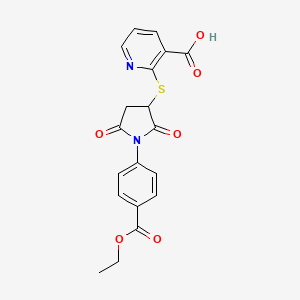
3-(吗啉甲基)-N-(4-(三氟甲基)苯基)-1,4-噻氮杂环-4-甲酰胺
货号 B2404509
CAS 编号:
1421456-08-7
分子量: 403.46
InChI 键: VSRCVTIPHCBWBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a morpholinomethyl group, a trifluoromethylphenyl group, and a thiazepane-4-carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques .科学研究应用
抗肿瘤活性
- 合成和抗肿瘤活性:与 3-(吗啉甲基)-N-(4-(三氟甲基)苯基)-1,4-噻氮杂环-4-甲酰胺 密切相关的化合物已被合成,并确定了它们的晶体结构。这些化合物对包括 A549 和 BGC-823 在内的癌细胞系的增殖表现出明显的抑制作用 (Ji 等人,2018), (Lu 等人,2017)。
化学合成和修饰
- 化学合成和结构分析:已经进行了大量的研究,重点是与 3-(吗啉甲基)-N-(4-(三氟甲基)苯基)-1,4-噻氮杂环-4-甲酰胺 相似的化合物的合成和晶体结构分析。这些研究探索了不同的合成和表征方法,有助于更广泛地了解此类化学结构 (Hao 等人,2017)。
潜在治疗应用
- 治疗研究:虽然与所讨论的确切化合物没有直接关系,但对类似结构的研究已经确定了潜在的治疗应用。例如,已经探索了一些化合物的治疗癌症的功效,突出了此类分子在药物化学中的更广泛潜力 (Collins 等人,2000)。
分子相互作用和性质
- 分子相互作用研究:还对相关化合物进行了研究,以了解它们的分子相互作用、结构特性以及在包括制药在内的各个领域的潜在应用。这项研究有助于建立有关此类化合物的化学和物理性质的知识库 (Kaynak 等人,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-2-4-15(5-3-14)22-17(25)24-6-1-11-27-13-16(24)12-23-7-9-26-10-8-23/h2-5,16H,1,6-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCVTIPHCBWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)





![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)




![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)